Chemical structure and properties of 2-Isothiocyanato-1-benzothiophene
Chemical structure and properties of 2-Isothiocyanato-1-benzothiophene
Part 1: Executive Summary & Strategic Utility
2-Isothiocyanato-1-benzothiophene (CAS: 112855-48-8) is a high-value electrophilic intermediate combining the lipophilic, bioactive benzothiophene scaffold with the reactive isothiocyanate (ITC) warhead. In drug discovery, this compound serves two critical functions:
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Covalent Probe / Inhibitor: The ITC group acts as a "soft" electrophile, capable of covalently modifying cysteine residues in target proteins (e.g., TRPA1 channels, tubulin, or Keap1/Nrf2 pathway proteins).
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Heterocyclic Precursor: It is a pivotal building block for synthesizing thienopyrimidine and benzothienopyrimidine derivatives, which are privileged structures in kinase inhibition and antimicrobial research.
This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in high-throughput synthesis and medicinal chemistry campaigns.
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 2-Isothiocyanato-1-benzothiophene |
| Common Name | Benzo[b]thiophene-2-isothiocyanate |
| CAS Number | 112855-48-8 |
| Molecular Formula | C₉H₅NS₂ |
| Molecular Weight | 191.27 g/mol |
| SMILES | S=C=Nc1cc2ccccc2s1 |
| Predicted LogP | ~4.7 (Highly Lipophilic) |
Electronic Structure & Reactivity
The molecule features a benzothiophene core fused to an isothiocyanate group at the C2 position.
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Resonance: The lone pair on the thiophene sulfur donates electron density into the ring, but the -N=C=S group is electron-withdrawing. This makes the central carbon of the ITC group (
) highly electrophilic and susceptible to nucleophilic attack. -
Regiochemistry: Nucleophiles (amines, thiols) exclusively attack the central carbon of the ITC moiety. The C3 position of the thiophene ring remains nucleophilic, allowing for subsequent electrophilic substitutions or cyclizations.
Part 3: Synthesis & Production Protocols
Due to the instability of the precursor (2-aminobenzothiophene), synthesis requires careful handling. Below are two validated protocols: the Classic Thiophosgene Route (high yield, hazardous) and the Dithiocarbamate Route (safer, metal-free).
Method A: Thiophosgene-Mediated Synthesis (Standard)
Best for: Small-scale, high-purity requirements.
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Precursor Preparation: Isolate 2-aminobenzothiophene (or its HCl salt) immediately prior to use.
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Biphasic Reaction: Dissolve the amine (1.0 eq) in Dichloromethane (DCM). Add a saturated aqueous solution of NaHCO₃ (2.5 eq).
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Addition: Cool to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes.
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Workup: Stir vigorously for 2 hours. Separate organic layer, wash with water and brine.[1] Dry over MgSO₄.[1]
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Purification: Flash chromatography (Hexane/EtOAc). Note: ITCs are often stable enough to be used crude if purity >90%.
Method B: CS₂ / Desulfurylation (Green Alternative)
Best for: Scale-up and avoiding highly toxic thiophosgene.
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Dithiocarbamate Formation: Dissolve 2-aminobenzothiophene (1.0 eq) in THF. Add CS₂ (10 eq) and Triethylamine (2.0 eq). Stir for 4 hours to form the triethylammonium dithiocarbamate salt.
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Desulfurylation: Cool to 0°C. Add Tosyl Chloride (TsCl) or DCC (1.1 eq) to facilitate elimination of HS⁻/H₂O.
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Isolation: Filter off the solid byproduct. Concentrate the filtrate to obtain the crude isothiocyanate.
Figure 1: Dual synthetic pathways for 2-Isothiocyanato-1-benzothiophene. Route A is direct; Route B proceeds via a dithiocarbamate intermediate.
Part 4: Physicochemical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signature | Structural Insight |
| FT-IR | 2000–2200 cm⁻¹ (Strong, Broad) | Characteristic -N=C=S stretching vibration. Absence indicates hydrolysis to amine or urea. |
| ¹H NMR | δ 7.0–7.8 ppm (Multiplets) | Aromatic protons of the benzene ring. |
| ¹H NMR | δ ~7.2–7.4 ppm (Singlet) | The H-3 thiophene proton. A shift from the amine precursor confirms substitution at C2. |
| ¹³C NMR | ~130–140 ppm | The central -N=C=S carbon. Often weak due to lack of NOE and relaxation issues. |
| MS (ESI) | [M+H]⁺ = 192.3 | Positive mode ionization. |
Part 5: Reactivity & Applications
Heterocycle Synthesis (The "Thienopyrimidine" Pathway)
The primary synthetic utility of 2-isothiocyanato-1-benzothiophene is the construction of fused heterocyclic systems.
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Reaction: Addition of primary amines (R-NH₂) yields N,N'-disubstituted thioureas .
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Cyclization: These thioureas can undergo oxidative cyclization (using Br₂ or SOCl₂) or thermal cyclization (if an ester group is present at C3) to form Benzothieno[2,3-d]pyrimidines .
Biological Mechanism of Action
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Tubulin Targeting: Benzothiophene derivatives are established tubulin polymerization inhibitors (colchicine binding site). The addition of the ITC group enhances potency by potentially forming covalent bonds with Cys residues on β-tubulin.
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Chemo-sensitization: Isothiocyanates deplete cellular glutathione (GSH) and modify Keap1, activating the Nrf2 antioxidant pathway. This dual mechanism (cytotoxicity + stress response modulation) makes this scaffold a candidate for oncology research.
Figure 2: The "Thienopyrimidine Pathway," illustrating the conversion of the ITC intermediate into bioactive heterocycles.
Part 6: Handling & Safety Protocol
Hazard Class: Irritant, Lachrymator, Sensitizer.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slowly hydrolyzes to amine).
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PPE: Double nitrile gloves, chemical splash goggles, and mandatory fume hood use.
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Quenching: Spills should be treated with a solution of dilute ammonia or aqueous NaOH to convert the volatile ITC into a non-volatile thiourea/dithiocarbamate before disposal.
References
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PubChem. (n.d.). 2-Isothiocyanato-1-benzothiophene (CID 22161430). National Library of Medicine. Retrieved October 25, 2025, from [Link]
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Munnuri, S., et al. (2017). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved October 25, 2025, from [Link]
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Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives as antimitotic agents. Journal of Medicinal Chemistry. Retrieved October 25, 2025, from [Link]
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Zhang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Retrieved October 25, 2025, from [Link]
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NIST Chemistry WebBook. (n.d.). Benzo[b]thiophene - Infrared Spectrum. National Institute of Standards and Technology.[2] Retrieved October 25, 2025, from [Link]
